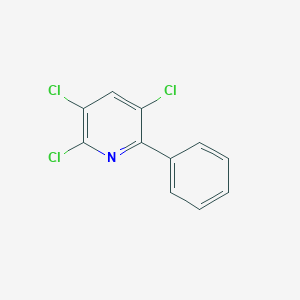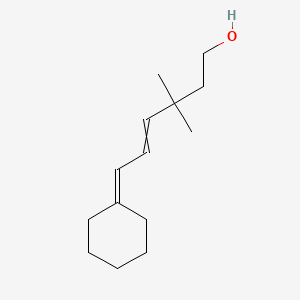![molecular formula C14H21O3PS B12562503 Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate CAS No. 194999-08-1](/img/structure/B12562503.png)
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a butenyl chain, which is further substituted with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate halide precursor under basic conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the butenyl chain can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: Saturated phosphonate esters.
Substitution: Various substituted phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate has several applications in scientific research:
Biology: The compound can be used to study enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: Used in the production of flame retardants, plasticizers, and other materials that benefit from the presence of phosphonate groups.
Mechanism of Action
The mechanism of action of diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Diethyl [1-(phenylsulfanyl)but-3-yn-1-yl]phosphonate: Similar structure but with a triple bond instead of a double bond.
Diethyl [1-(phenylsulfanyl)prop-2-en-1-yl]phosphonate: Similar structure but with a shorter carbon chain.
Uniqueness
Diethyl [1-(phenylsulfanyl)but-3-en-1-yl]phosphonate is unique due to its specific combination of a phosphonate group, a butenyl chain, and a phenylsulfanyl group.
Properties
CAS No. |
194999-08-1 |
|---|---|
Molecular Formula |
C14H21O3PS |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
1-diethoxyphosphorylbut-3-enylsulfanylbenzene |
InChI |
InChI=1S/C14H21O3PS/c1-4-10-14(18(15,16-5-2)17-6-3)19-13-11-8-7-9-12-13/h4,7-9,11-12,14H,1,5-6,10H2,2-3H3 |
InChI Key |
KZDLBFRSZSFBEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CC=C)SC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)

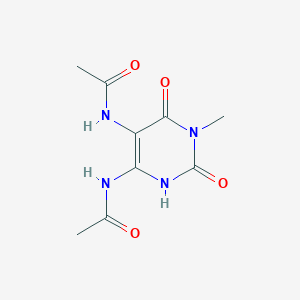
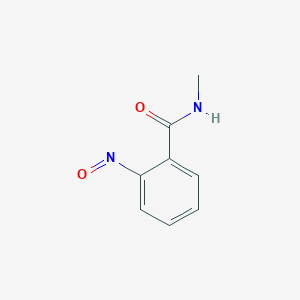
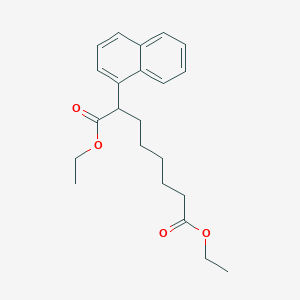
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
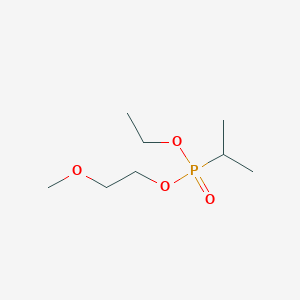
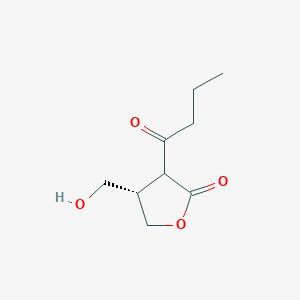
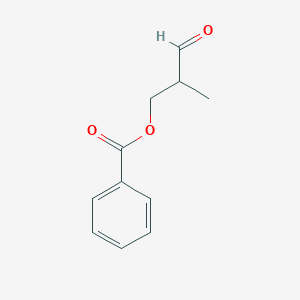

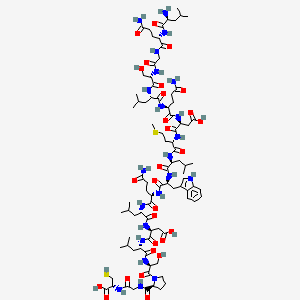
![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
